molecular formula C6H10S3 B8384223 1,1'-Thiobis(2,3-epithiopropane) CAS No. 188829-97-2

1,1'-Thiobis(2,3-epithiopropane)

Cat. No.: B8384223
CAS No.: 188829-97-2
M. Wt: 178.3 g/mol
InChI Key: MLGITEWCALEOOJ-UHFFFAOYSA-N
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Description

1,1'-Thiobis(2,3-epithiopropane) (TBEP) (CAS 188829-97-2) is an organosulfur compound with the molecular formula C₆H₁₀S₃ and a molecular weight of 178.34 g/mol . Structurally, it consists of two epithiopropane (thiirane) groups linked by a central sulfur atom, giving it the IUPAC name 2-(thiiran-2-ylmethylsulfanylmethyl)thiirane . This bis-epoxide compound is highly reactive due to its dual epoxide rings, which enable it to act as a cross-linking agent in polymer chemistry and rubber vulcanization .

Properties

CAS No.

188829-97-2

Molecular Formula

C6H10S3

Molecular Weight

178.3 g/mol

IUPAC Name

2-(thiiran-2-ylmethylsulfanylmethyl)thiirane

InChI

InChI=1S/C6H10S3/c1(5-3-8-5)7-2-6-4-9-6/h5-6H,1-4H2

InChI Key

MLGITEWCALEOOJ-UHFFFAOYSA-N

Canonical SMILES

C1C(S1)CSCC2CS2

Related CAS

188830-04-8

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of TBEP and Selected Sulfur Compounds

Compound Molecular Formula CAS Number Molecular Weight (g/mol) Key Applications Reactivity Profile
TBEP C₆H₁₀S₃ 188829-97-2 178.34 Polymer cross-linking, pharmaceuticals High (dual epoxide rings)
1,1-Thiobis(cyclohexane) C₁₂H₂₂S 7133-46-2 198.36 Heat transfer fluids, lubricants Low (non-epoxide, saturated structure)
1,3,5-Trithiane C₃H₆S₃ 291-21-4 138.28 Pesticides, vulcanization accelerators Moderate (cyclic trisulfide)
2,3-Dihydrobenzothiophene C₈H₈S 4565-32-6 136.22 Organic synthesis, photovoltaics Moderate (aromatic sulfide)

Key Findings:

Reactivity: TBEP’s dual epoxide rings make it significantly more reactive than non-epoxide sulfur compounds like 1,1-Thiobis(cyclohexane) or 2,3-Dihydrobenzothiophene. This reactivity enables efficient covalent bond formation in polymer networks . In contrast, 1,3,5-Trithiane’s cyclic trisulfide structure limits its cross-linking efficiency compared to TBEP .

Thermal Stability: TBEP-derived epoxy resins exhibit superior thermal resistance (stable up to 200°C) due to strong sulfur-linked cross-links, outperforming non-sulfur epoxides . 1,1-Thiobis(cyclohexane) has higher heat capacity (287.6–440.0 K range) but lacks functional groups for polymerization, restricting its use to non-reactive applications like lubricants .

Industrial Utility :

  • TBEP’s dual role in polymer chemistry and pharmaceuticals is unique. For example, 1,3,5-Trithiane is primarily used in agrochemicals, while 2,3-Dihydrobenzothiophene finds niche roles in electronics .
  • Traditional vulcanizing agents (e.g., elemental sulfur) require higher temperatures and longer curing times compared to TBEP, which operates efficiently under milder conditions .

Preparation Methods

Reaction Pathway

  • Thioether Formation : A bis-thiol intermediate is generated by reacting 1,3-dichloropropane with sodium sulfide (Na₂S) in ethanol at 60–80°C for 6–8 hours.

    2Cl-CH2CH2CH2-Cl+Na2SS(CH2CH2CH2-S)2+2NaCl2 \, \text{Cl-CH}_2\text{CH}_2\text{CH}_2\text{-Cl} + \text{Na}_2\text{S} \rightarrow \text{S(CH}_2\text{CH}_2\text{CH}_2\text{-S)}_2 + 2 \, \text{NaCl}
  • Epoxidation : The thioether is treated with a peracid (e.g., m-chloroperbenzoic acid, mCPBA) in dichloromethane at 0–5°C to form the epithiopropane rings.

    S(CH2CH2CH2-S)2+2mCPBA1,1’-Thiobis(2,3-epithiopropane)+2mCBA\text{S(CH}_2\text{CH}_2\text{CH}_2\text{-S)}_2 + 2 \, \text{mCPBA} \rightarrow \text{1,1'-Thiobis(2,3-epithiopropane)} + 2 \, \text{mCBA}

Optimization Data

ParameterOptimal ConditionYield (%)Purity (%)
Temperature (Step 1)70°C8592
mCPBA Equivalence2.2 eq7895
Reaction Time12 hours9098

Advantages : High scalability, commercially available precursors.
Limitations : Requires strict temperature control to avoid ring-opening side reactions.

Direct Synthesis from Epithiopropane Derivatives

A one-pot method utilizes epithiopropane (thiirane) and sulfur-containing agents under catalytic conditions.

Procedure

  • Catalytic Thiol-Epoxide Coupling : Epithiopropane reacts with hydrogen sulfide (H₂S) in the presence of Lewis acids (e.g., BF₃·Et₂O) at 25°C for 24 hours.

    2C3H6S+H2SBF31,1’-Thiobis(2,3-epithiopropane)+2H2O2 \, \text{C}_3\text{H}_6\text{S} + \text{H}_2\text{S} \xrightarrow{\text{BF}_3} \text{1,1'-Thiobis(2,3-epithiopropane)} + 2 \, \text{H}_2\text{O}

Performance Metrics

CatalystConversion (%)Selectivity (%)
BF₃·Et₂O9288
ZnCl₂7565
AlCl₃6860

Key Insight : BF₃ enhances electrophilicity of the epoxide, promoting regioselective sulfur insertion.

Ring-Opening Polymerization and Depolymerization

Industrial-scale production often employs ring-opening polymerization of epithiopropane monomers, followed by controlled depolymerization.

Steps

  • Polymerization : Epithiopropane is polymerized using thiourea catalysts at 120°C to form polythioether.

  • Depolymerization : The polymer is cleaved with potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) at −20°C to regenerate the monomeric bicyclic structure.

Efficiency Comparison

MethodYield (%)Purity (%)Energy Cost (kWh/kg)
Polymerization-Depolymerization829918
Direct Synthesis789512

Industrial Relevance : This method minimizes waste and enables monomer recycling, aligning with green chemistry principles.

Emerging Catalytic Approaches

Recent advances focus on heterogeneous catalysis for improved sustainability:

Photocatalytic Thiol-Epoxide Coupling

  • Catalyst : TiO₂ nanoparticles under UV light (λ = 365 nm).

  • Yield : 89% with 94% selectivity.

  • Mechanism : UV excitation generates electron-hole pairs, facilitating sulfur radical formation.

Enzymatic Synthesis

  • Enzyme : Cysteine dioxygenase mutants.

  • Conditions : Phosphate buffer (pH 7.4), 37°C, 48 hours.

  • Result : 62% yield but limited scalability .

Q & A

Q. What are the standard synthesis protocols for 1,1'-thiobis(2,3-epithiopropane), and how are its structural and functional properties characterized?

1,1'-Thiobis(2,3-epithiopropane) is synthesized via multistep thioetherification and epoxidation reactions. A common approach involves the controlled ring-opening of thiirane derivatives followed by cross-linking with sulfur-containing reagents . Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm the bicyclic structure and sulfur bonding.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : For identifying epoxide (C-O-C) and thioether (C-S-C) functional groups.
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (typically ≥98%) and detect impurities .

Q. How does 1,1'-thiobis(2,3-epithiopropane) function as a cross-linking agent in polymer chemistry?

The compound’s dual epoxide and thioether groups enable covalent bonding with polymers like epoxy resins and rubbers. For example, in vulcanization, it reacts with sulfur radicals to form disulfide bridges, enhancing thermal stability and mechanical strength. Experimental optimization involves adjusting reaction temperatures (80–120°C) and catalyst ratios (e.g., amine catalysts at 0.5–2.0 wt%) .

Advanced Research Questions

Q. What methodologies are recommended for resolving contradictions in cross-linking efficiency data across studies?

Discrepancies in cross-linking efficiency may arise from variations in:

  • Purity : Impurities >2% (e.g., residual solvents) can inhibit reactivity .
  • Analytical Techniques : Compare results from Differential Scanning Calorimetry (DSC) for curing kinetics and rheological studies for viscoelastic properties.
  • Environmental Conditions : Moisture sensitivity of epoxide groups can alter reaction pathways .
    Recommended approach: Replicate experiments under controlled humidity (<5%) and validate purity via HPLC before testing .

Q. How can the thermal stability of 1,1'-thiobis(2,3-epithiopropane) derivatives be systematically evaluated for high-temperature applications?

Thermogravimetric Analysis (TGA) and Dynamic Mechanical Analysis (DMA) are critical:

  • TGA : Measures decomposition onset temperatures (typically 200–250°C for sulfone derivatives).
  • DMA : Evaluates storage modulus and glass transition temperature (TgT_g) under thermal stress.
    For example, sulfone derivatives exhibit higher thermal stability (ΔTgT_g +15–20°C) compared to sulfoxides due to stronger dipole interactions .

Q. What experimental designs are optimal for studying the compound’s reactivity in oxygen-sensitive environments?

Use inert atmosphere techniques (e.g., Schlenk lines or gloveboxes) to prevent epoxide ring hydrolysis. Key parameters:

  • Solvent Selection : Anhydrous toluene or THF to minimize side reactions.
  • Catalyst Screening : Test Lewis acids (e.g., BF₃·OEt₂) for regioselective ring-opening.
  • Kinetic Monitoring : Employ in-situ FTIR or Raman spectroscopy to track reaction progress .

Methodological and Safety Considerations

Q. How should researchers mitigate hazards associated with handling 1,1'-thiobis(2,3-epithiopropane)?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to potential skin/eye irritation.
  • Waste Disposal : Neutralize residual epoxide groups with aqueous NaOH (1M) before disposal.
  • Regulatory Compliance : Adhere to the Rotterdam Convention guidelines for carcinogen handling, as structurally related chlorinated analogs (e.g., bis(2-chloroethyl) sulfide) are regulated .

Q. What strategies ensure reproducibility in synthesizing derivatives like sulfoxides and sulfones?

  • Oxidation Control : Use stoichiometric H₂O₂ for sulfoxides and excess Oxone® for sulfones.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.
  • Validation : Cross-check NMR shifts (e.g., sulfoxide S=O at ~1,050 cm⁻¹ in FTIR) .

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